3-Ethyl-2-(2-((3-ethyl-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-methylbenzothiazolium iodide
Description
This benzothiazolium derivative features a conjugated cationic heterocyclic core with ethyl and methyl substituents, stabilized by an iodide counterion. The compound’s synthesis likely involves quaternization of benzothiazole precursors with ethyl iodide under basic conditions, analogous to methods described for related benzothiophene-imidazolones . Crystallographic characterization of such derivatives often employs SHELX software for refinement and WinGX/ORTEP for visualization .
Properties
CAS No. |
3148-90-1 |
|---|---|
Molecular Formula |
C25H29IN2S2 |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-5-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5-methyl-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C25H29N2S2.HI/c1-6-19(15-24-26(7-2)20-13-17(4)9-11-22(20)28-24)16-25-27(8-3)21-14-18(5)10-12-23(21)29-25;/h9-16H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
BWTPJFDPMNWMCH-UHFFFAOYSA-M |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)C)CC)/C=C\3/N(C4=C(S3)C=CC(=C4)C)CC.[I-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)C)CC)C=C3N(C4=C(S3)C=CC(=C4)C)CC.[I-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4’-methoxy[1,1’-biphenyl]-4-carbonitrile typically involves the reaction of 4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4’-methoxy[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides using acidic or basic conditions.
Scientific Research Applications
4’-methoxy[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-methoxy[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Key Differences :
- Charge and Solubility : The target compound’s cationic benzothiazolium core and iodide counterion improve aqueous solubility compared to neutral analogs like imidazo[2,1-b]benzothiazoles .
- Conjugation: The butenyl bridge enables extended π-delocalization, contrasting with the non-conjugated aryl substituents in imidazo[2,1-b]benzothiazoles.
Functional Insights :
- The iodide counterion in the target compound may enhance reactivity in nucleophilic substitutions compared to neutral analogs.
- Di-aryl imidazo[2,1-b]benzothiazoles exhibit broad bioactivity due to aryl group diversity, while the target compound’s dimeric structure may favor intercalation or photodynamic effects .
Biological Activity
The compound 3-Ethyl-2-(2-((3-ethyl-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-methylbenzothiazolium iodide is a complex organic molecule that belongs to the class of benzothiazolium salts. This article explores its biological activity, synthesizing existing research findings, and presenting relevant data tables and case studies.
Molecular Characteristics
- Chemical Formula : C28H33N2O4S2.I
- Molecular Weight : 652.60709 g/mol
- CAS Number : Not specified in the search results.
Structural Analysis
The compound features a benzothiazole core with various substituents that influence its biological properties. The presence of ethyl and methyl groups may enhance its lipophilicity, potentially affecting its interaction with biological membranes.
Research indicates that benzothiazolium derivatives can interact with cellular targets, influencing various biological pathways. For instance, compounds in this class have been shown to bind to Lipid II , a crucial component in bacterial cell wall synthesis, thereby exerting antimicrobial effects. This interaction can lead to the upregulation of resistance genes such as vraX, which is associated with glycopeptide resistance in Staphylococcus aureus .
Antimicrobial Activity
Benzothiazolium salts, including derivatives similar to the compound , have demonstrated significant antibacterial properties. Studies have indicated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .
Growth-Regulating Activity
A study on related benzothiazolium salts highlighted their potential as plant growth regulators. Certain derivatives exhibited stimulating activity comparable to well-known growth regulators like indoleacetic acid (IAA) and 2,4-dichlorophenoxyacetic acid (2,4-D). The biological activity was found to be influenced by both the structure of the compound and the nature of the anion present .
Table 1: Biological Activity of Benzothiazolium Compounds
| Compound | Activity Type | Comparison Compound | Result |
|---|---|---|---|
| IV | Growth Regulation | IAA | Comparable stimulating |
| J | Inhibition | CCC | Better inhibition |
| V | Growth Regulation | 2,4-D | Good growth-regulating |
| III | Growth Regulation | N/A | Change from stimulating to inhibiting |
Table 2: Structural Variations and Biological Effects
| Substituent Position | Substituent Type | Biological Effect |
|---|---|---|
| 2 | Methyl | Stimulating activity |
| 3 | Allyl | Inhibiting activity |
| 5 | Ethoxycarbonylmethyl | Variable effects depending on anion |
Case Study 1: Antimicrobial Efficacy Against Staphylococcus aureus
A study evaluated the efficacy of a related benzothiazolium compound against Staphylococcus aureus. The compound was effective at inhibiting growth at low concentrations, suggesting potential for development into an antimicrobial agent .
Case Study 2: Plant Growth Regulation
Research involving various benzothiazolium derivatives showed that specific structural modifications led to enhanced growth-regulating properties in Vicia sativa. The study concluded that particular substituents could significantly influence biological activity, indicating potential agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
